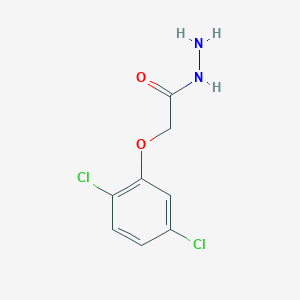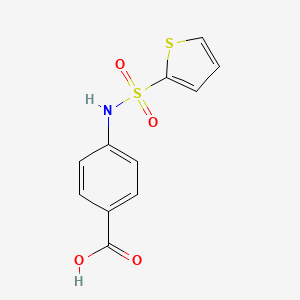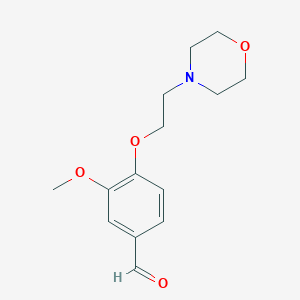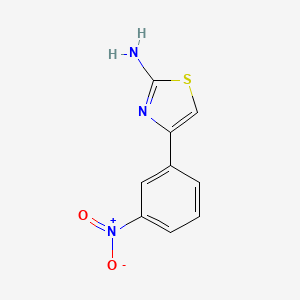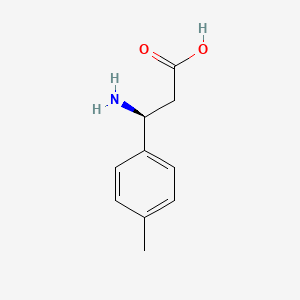
(s)-3-(p-Methylphenyl)-beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(s)-3-(p-Methylphenyl)-beta-alanine” is a compound used for proteomics research applications . It has a molecular formula of C10H13NO2 and a molecular weight of 179.216 .
Molecular Structure Analysis
The molecular structure of “(s)-3-(p-Methylphenyl)-beta-alanine” has been analyzed using quantum chemical calculations. These calculations were performed using B3LYP/6-311G** and HF-6-311G** methods .Physical And Chemical Properties Analysis
“(s)-3-(p-Methylphenyl)-beta-alanine” has a density of 1.2±0.1 g/cm3, a boiling point of 325.5±30.0 °C at 760 mmHg, and a flash point of 150.7±24.6 °C . It also has a molar refractivity of 50.4±0.3 cm3, a polar surface area of 63 Å2, and a molar volume of 154.1±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
However, chiral molecules like “(s)-3-(p-Methylphenyl)-beta-alanine” are generally important in several scientific fields:
Biochemistry
Chiral molecules are crucial in biochemistry as they make up many biological compounds, including amino acids and sugars. They can participate in various biochemical reactions and processes .
Pharmacology
Many drugs are chiral molecules, and the different enantiomers can have different effects on the body. This is an important consideration in drug design .
Molecular Biology
Chiral molecules play a key role in molecular biology, particularly in the structure of DNA and proteins .
Proteomics
Chiral molecules are essential components of proteins, and understanding their properties can help in proteomics research .
Neuroscience
Certain chiral molecules can act as neurotransmitters or affect the action of neurotransmitters in the brain .
Medicinal Chemistry
Chiral molecules are often key components of medicinal compounds. The study of these molecules can help in the design and synthesis of new medicines .
While the specific applications of “(s)-3-(p-Methylphenyl)-beta-alanine” are not well-documented, it is mentioned as a product for proteomics research applications . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes, as proteins are vital parts of living organisms, with many functions.
Eigenschaften
IUPAC Name |
(3S)-3-amino-3-(4-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDAKEOBPKFUAH-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353300 |
Source


|
| Record name | (s)-3-(p-methylphenyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-3-(p-Methylphenyl)-beta-alanine | |
CAS RN |
479065-00-4 |
Source


|
| Record name | (s)-3-(p-methylphenyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 479065-00-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

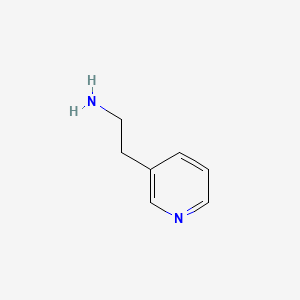

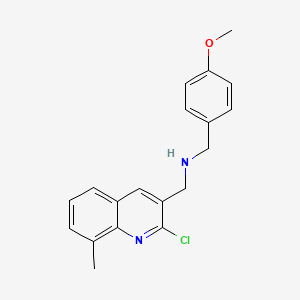
![6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299906.png)
![6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299907.png)
![6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299908.png)

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-8-methyl-1H-quinolin-2-one](/img/structure/B1299923.png)
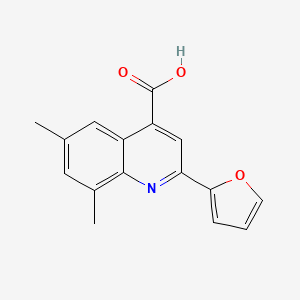
![(5-o-Tolyloxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid](/img/structure/B1299931.png)
